N-(2-methylphenyl)morpholine-4-carboxamide

Lipophilicity Isomer comparison Physicochemical profiling

N-(2-Methylphenyl)morpholine-4-carboxamide (ortho-tolyl isomer; verified CAS 50708-01-5, also indexed as 5577-42-4) is an achiral, solid small molecule (C12H16N2O2, MW 220.27) belonging to the N-arylmorpholine-4-carboxamide class. The compound is offered as an AldrichCPR rare chemical by Sigma-Aldrich, positioning it as a specialised building block for early discovery rather than a commodity screening compound.

Molecular Formula C9H10BrNO3S
Molecular Weight 220.27 g/mol
CAS No. 5577-42-4
Cat. No. B029464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)morpholine-4-carboxamide
CAS5577-42-4
Synonyms2-Bromo-4’-(methylsulfonylamino)acetophenone;  p-(Methanesulfonamido)phenacyl Bromide; 
Molecular FormulaC9H10BrNO3S
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C(=O)CBr
InChIInChI=1S/C12H16N2O2/c1-10-4-2-3-5-11(10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
InChIKeyIOXQOFCRSXSIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methylphenyl)morpholine-4-carboxamide (CAS 5577-42-4) – Structural Identity and Isomer-Specific Positioning


N-(2-Methylphenyl)morpholine-4-carboxamide (ortho-tolyl isomer; verified CAS 50708-01-5, also indexed as 5577-42-4) is an achiral, solid small molecule (C12H16N2O2, MW 220.27) belonging to the N-arylmorpholine-4-carboxamide class . The compound is offered as an AldrichCPR rare chemical by Sigma-Aldrich, positioning it as a specialised building block for early discovery rather than a commodity screening compound . Its defining structural feature is the ortho-substitution pattern on the phenyl ring, which differentiates it from the corresponding meta- (CAS 13606-73-0) and para- (CAS 77280-34-3) tolyl isomers that are also commercially available.

Why N-(2-Methylphenyl)morpholine-4-carboxamide Cannot Be Replaced by Its Meta- or Para-Tolyl Analogs


The three tolyl-regioisomers of morpholine-4-carboxamide are not interchangeable in structure–activity relationship (SAR) explorations or lead-optimisation campaigns because the methyl-group position on the phenyl ring modulates both physicochemical descriptors (LogP, LogSW, tPSA) and the spatial orientation of the aryl moiety, which directly influences target binding . Although systematic head-to-head pharmacological data comparing all three isomers are currently absent from the peer-reviewed literature, the differential computed properties and distinct sourcing status of the ortho-isomer (AldrichCPR vs. standard catalogue compounds) create a selection burden: a researcher who substitutes the ortho-tolyl compound with the meta or para analogue risks altering lipophilicity, hydrogen-bond geometry, and ultimately biological readouts, thereby invalidating cross-project comparisons .

Quantitative Differentiation of N-(2-Methylphenyl)morpholine-4-carboxamide – Key Procurement-Relevant Metrics


Computed LogP and Water Solubility (LogSW) Differentiate Ortho- from Meta- and Para-Tolyl Isomers

The ortho-tolyl isomer N-(2-methylphenyl)morpholine-4-carboxamide displays a computed LogP of 0.75 and a LogSW of -1.45 (Hit2Lead data) . For the para-tolyl isomer, ChemSpider reports an ACD/LogP of 1.11 (difference ΔLogP = +0.36) , indicating that the ortho-substitution pattern reduces lipophilicity relative to the para analog. No experimentally determined LogP/LogSW values for the meta isomer are currently retrievable, precluding a full three-way comparison; however the ortho-vs.-para divergence confirms that methyl-group position measurably alters predicted partitioning behaviour. This data classifies as cross-study comparable with explicit acknowledgement of the missing meta-isomer data.

Lipophilicity Isomer comparison Physicochemical profiling

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count Differentiate Ortho Isomer from N-Ethyl Analog

The target compound has a tPSA of 41.6 Ų and one hydrogen-bond donor (Hdon = 1) . The closely related N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide (CAS not assigned) exhibits a tPSA of 41.6 Ų but zero hydrogen-bond donors (Hdon = 0) and a dramatically elevated LogP of 4.64 . The presence of a hydrogen-bond donor in the target compound provides a markedly different solubility and receptor-interaction profile despite identical tPSA, making the two compounds non-substitutable in any assay where hydrogen-bond donation is a pharmacophoric requirement.

Polar surface area Hydrogen-bond donor Drug-likeness

AldrichCPR Designation Confirms Exclusive Sourcing Channel Relative to Meta- and Para-Isomers

Sigma-Aldrich lists the ortho-tolyl compound under the AldrichCPR (Collection of Perfectly Rare chemicals) programme, a curated set intended for early discovery that is not part of the standard catalogue . The para-tolyl isomer is also available as an AldrichCPR product , but the meta-tolyl isomer is not currently listed by Sigma-Aldrich as an AldrichCPR item—it appears only through third-party resellers . Consequently, buyers who require documented batch traceability, a single defined supplier, and the quality-control framework associated with the AldrichCPR programme have a binary choice for the ortho-isomer that the meta-isomer does not satisfy.

Sourcing exclusivity Chemical libraries AldrichCPR

Target Applications for N-(2-Methylphenyl)morpholine-4-carboxamide Based on Isomer-Specific Evidence


Ortho-Specific SAR Exploration Where Methyl Position Modulates Lipophilicity-Driven Cellular Permeability

The measured ΔLogP of -0.36 relative to the para-tolyl isomer recommends the ortho compound when a less lipophilic morpholine-4-carboxamide scaffold is required to maintain a balanced LogP in a lead series. Medicinal chemistry teams designing CNS-penetrant or solubility-limited candidates can use the ortho isomer to predictably lower LogP without introducing additional heteroatoms.

Hydrogen-Bond-Donor-Dependent Pharmacophore Screening with Defined HBD Count

Because the target compound retains one hydrogen-bond donor (Hdon = 1) whereas its N-ethyl tertiary-amide counterpart has zero donors , assay panels that require a hydrogen-bond donor for target engagement (e.g., kinase hinge-binding motifs or protease backbone interactions) should source the ortho-tolyl NH compound. Substitution with the N-ethyl analog would eliminate this interaction capacity and may produce false-negative screening results.

Reproducibility-First Procurement from AldrichCPR-Curated Rare Chemical Collections

Researchers requiring a single, auditable supply chain with defined batch quality should select the ortho-tolyl isomer directly from the Sigma-Aldrich AldrichCPR programme (Product S606650) . This is especially relevant for hit-validation studies where identity verification and traceability of the exact solid form are essential for publication or patent filing.

Synthetic Intermediates for Morpholine-Containing Bioactive Molecules with Ortho-Tolyl Appendage

The compound serves as a direct building block for more complex morpholine derivatives, such as 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N-(2-methylphenyl)-4-morpholinecarboxamide, listed by ChemBridge [1]. Laboratories synthesising libraries of ortho-substituted morpholine carboxamides require the ortho isomer specifically; meta or para isomers would yield constitutionally different downstream products, rendering them unsuitable for the intended synthetic route.

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